molecular formula C15H14O3 B191191 3-(4-Hydroxyphenyl)chroman-7-ol CAS No. 94105-90-5

3-(4-Hydroxyphenyl)chroman-7-ol

Cat. No. B191191
CAS RN: 94105-90-5
M. Wt: 242.27 g/mol
InChI Key: ADFCQWZHKCXPAJ-UHFFFAOYSA-N
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Scientific Research Applications

Enantioenriched Derivative Synthesis

Identification in Human Urine

  • 3-(4-Hydroxyphenyl)chroman-7-ol, known as equol, has been identified in human urine, indicating its potential significance in human metabolism and health (Axelson et al., 1982).

Chemical Synthesis and Analysis

  • Studies on hydroboration and oxidation of various compounds, including chromenes and flavones, have led to the synthesis of derivatives like chroman-3-ol and chroman-4-ol (Clark‐Lewis & McGarry, 1973).
  • Isochroman-4-ols and isochroman-3-ols have been synthesized as models for naturally occurring benzo[g]isochromanols, showcasing their potential in organic synthesis (Koning, Green, Michael, & Oliveira, 2001).

Structural and Conversion Studies

  • Research on the condensation products of phenols with unsaturated carbonyl compounds, including the formation of certain chroman derivatives, has provided insights into their structures and conversion processes (Starkov & Glushkova, 1970).

Exploration of Different Synthesis Pathways

  • Various studies have explored different synthesis pathways and structural analyses of chroman derivatives, which can offer insights into the potential applications and properties of 3-(4-Hydroxyphenyl)chroman-7-ol (Choi & Kim, 2010), (Zhong, Liu, Cao, & Wan, 2017), (Sosnovskikh, Irgashev, & Barabanov, 2006).

Vitamin E Synthesis

  • The compound has been involved in the synthesis of vitamin E, highlighting its role in the creation of important nutrients (Nozawa, Takahashi, Kato, & Akita, 2000).

Tautomerism and Structural Studies

Metabolic and Genetic Studies

Pharmacokinetics and Biological Actions

  • The compound's pharmacokinetics and biological actions have been extensively studied, revealing insights into its potential health effects (Setchell & Clerici, 2010).

Safety And Hazards

The safety data sheet for 3-(4-Hydroxyphenyl)chroman-7-ol indicates that it should be stored in an inert atmosphere, under -20°C4. The hazard statements include H302-H315-H319-H332-H3354.


properties

IUPAC Name

3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFCQWZHKCXPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058705
Record name (R,S)-Equol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxyphenyl)chroman-7-ol

CAS RN

94105-90-5
Record name 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94105-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Equol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094105905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,S)-Equol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(4-hydroxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.307
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EQUOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RZ8A7D0E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 250-ml round bottom flask was equipped with reflux condenser, heating mantle, and magnetic stirrer, and was charged with 8.15 grams of daidzein diacetate (0.024 mole), 100 ml of acetic acid, 20 grams of ammonium formate (31 mole), and 5.0 grams of commercial Pearlman's catalyst. The mixture was stirred at relfux for 1.4 hours, at which time thin-layer chromatographic analysis indicated consumption of the starting material. The reaction mixture was cooled to room temperature, diluted with 100 ml of ethyl acetate, and filtered through a pad of diatomaceous earth filter aid. The resulting clear filtrate was poured into about 500 ml of water and shaken. The layers were allowed to separate and the top organic layer was separated, washed with water and then with 5% aqueous sodium bicarbonate solution to remove residual acetic acid. (The acetamide by-product is extracted into the water layers during this procedure.) The resulting clear solution was stripped of ethyl acetate under reduced pressure to give an off-white solid product. This material was triturated with about 15 ml of chloroform and the resulting white solid product filtered off and air-dried to afford 4.85 grams of (+/−)-equol (83.2% yield). The product was analyzed by IR and proton NMR spectroscopy and found to be of greater then 95% purity.
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
83.2%

Synthesis routes and methods II

Procedure details

A suspention of Palladium-on-charcoal (10%, 2.2 g) in glacial acetic acid (15 ml) was treated with oxygen for three days. The suspention catalyst was added to the solution of 4′,7-dihydroxy isoflavone (0.5 g, mmol) in diglume (60 ml). After 30 min. of catalytic hydrogenation at atmospheric pressure, the solution was filtered and washed with diglume and hot acetic acid. The combined filtrate were evaporoted by using water vacuum pump followed by high vacuum pump. The curde was dissolved in ethylacetate and wished with sodium bicarbonate (5%) and with water till neutral, dried (MgSO4) filtred and evaporeted to give pale white crude (0.385 g) which was recrystallized in aquoes ethanol to give 22a as white crystals (0.361 g), m.p. 156–158° C. (lit. 158° C.). Rfs=IR (KBr) 3380−2720 cm−1. δH (acetone-d6) 2.89 (2H, m, C-4-H2), 3.1 (1H, m, C-3-H), 3.94 (1H, t, J=10.38 Hz, C-2-HA), 4.18 (1H, m, C-2-HE), 6.29 (1H, d, JC-8-H & C-6-H=2.44 Hz, C-8-H), 6.37 (1H, dd, JC-6-H & C-7-H=8.24 Hz, JC-6-H & C-8-H=2.44 Hz, C-6-H), 6.82 (2H, dd, JC-3′-H & C-2′-H=8.55 Hz, JC-3′ & C-5-H=2.74 Hz, C-3′-H and C-5′-H or C-2′-H and C-6′-H), 6.89 (1H, d, JC-5-H & C-6-H=8.24 Hz, C-5-H), 7.16 (2H, dd, JC-2′-H & C-5′-H=8.24 Hz, JC-2′-H & C-6′-H=2.74 Hz, C-2′-H and C-6′-H or C-3′-H and C-5′-H), 8.15 (1H, br s, C-7-OH or C-4′-OH) and 828 (1H, br s, C-4′-OH or C-7-OH).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
2.2 g
Type
catalyst
Reaction Step Two
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Hydroxyphenyl)chroman-7-ol
Reactant of Route 2
3-(4-Hydroxyphenyl)chroman-7-ol
Reactant of Route 3
3-(4-Hydroxyphenyl)chroman-7-ol
Reactant of Route 4
3-(4-Hydroxyphenyl)chroman-7-ol
Reactant of Route 5
3-(4-Hydroxyphenyl)chroman-7-ol
Reactant of Route 6
3-(4-Hydroxyphenyl)chroman-7-ol

Citations

For This Compound
8
Citations
L Kolios, S Sehmisch, F Daub, T Rack, M Tezval… - Planta …, 2009 - thieme-connect.com
Healing of predominantly metaphyseal fractures in postmenopausal osteoporosis is delayed and comparatively poor. Hormone replacement therapy could improve fracture healing, but, …
Number of citations: 45 www.thieme-connect.com
Z Lu, YT Chan, KKH Lo, VWS Wong, YF Ng, SY Li… - Food & Function, 2021 - pubs.rsc.org
Dietary polyphenols are phytonutrients exhibiting multiple health benefits in humans including those in infants. However, data on breast milk (poly)phenolic composition are limited, …
Number of citations: 7 pubs.rsc.org
C Lu, R Gao, Y Zhang, N Jiang, Y Chen, J Sun… - Food & function, 2021 - pubs.rsc.org
Systemic injection with lipopolysaccharide can lead to depressive-like behavior in experimental animals by inducing neuroinflammation and is considered to be a classic model of …
Number of citations: 28 pubs.rsc.org
A John, AN V, K Konkodi - Revista Brasileira de Farmacognosia, 2021 - Springer
Ipriflavone is a nutraceutical extensively used in Asian countries since 1890 for postmenopausal osteoporosis as a phytoestrogen to inhibit bone resorption, to maintain bone density, …
Number of citations: 2 link.springer.com
W Ariyani, W Miyazaki, N Koibuchi - International Journal of Molecular …, 2019 - mdpi.com
S-equol is a major bacterial metabolite of the soy isoflavone daidzein. It is known to be a phytoestrogen that acts by binding to the nuclear estrogen receptors (ERs) that are expressed …
Number of citations: 19 www.mdpi.com
C Yalamanchili, AG Chittiboyina, SCK Rotte… - Tetrahedron, 2018 - Elsevier
For the first time, both antipodes of the isoflavans, equol and sativan were synthesized in >98% ee with good overall yields starting from readily available starting materials. The chiral …
Number of citations: 11 www.sciencedirect.com
IR PRATAMA - 2018 - etd.repository.ugm.ac.id
Sintesis trans-isoflavan dari isoflavanol, 4-(7-asetoksi-4-hidroksikroman-3-il) fenil asetat dan hidrolisisnya telah dilakukan. Konversi stereoselektif dari trans-isoflavan menjadi cis-…
Number of citations: 2 etd.repository.ugm.ac.id
O Soidinsalo - 2007 - Helsingin yliopisto
Number of citations: 5

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